3-Fluorophenylacetonitrile

Description

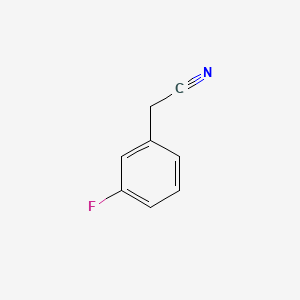

3-Fluorophenylacetonitrile (CAS: 501-00-8), also known as 3-fluorobenzyl cyanide, is a fluorinated aromatic nitrile with the molecular formula C₈H₆FN and a molecular weight of 135.14 g/mol. It is characterized by a fluorine substituent at the meta position of the benzene ring and a nitrile group (-CN) attached to the methylene unit. Key physicochemical properties include:

- Boiling Point: 113–114°C at 18 mmHg

- Density: 1.163 g/mL at 25°C

- Refractive Index: 1.502 (n²⁰/D)

- Hazard Classification: Acute Toxicity (Oral, Dermal) .

This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of Lemborexant, a dual orexin receptor antagonist . Its electron-withdrawing fluorine substituent enhances reactivity in nucleophilic substitution and coupling reactions.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJPYROXSVVWIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060107 | |

| Record name | Benzeneacetonitrile, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-00-8 | |

| Record name | 3-Fluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorophenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorophenylacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, 3-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetonitrile, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-fluorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Fluorophenylacetonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52V7K4FR47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Direct Cyanation of 3-Fluorotoluene

This method involves the cyanation of 3-fluorotoluene using reagents such as sodium cyanide or potassium cyanide in the presence of a catalyst.

-

- React 3-fluorotoluene with sodium cyanide (NaCN) or potassium cyanide (KCN).

- Use a phase transfer catalyst, such as tetrabutylammonium bromide, to facilitate the reaction.

- Conduct the reaction under reflux conditions with an appropriate solvent, such as dimethylformamide (DMF) or acetonitrile.

- Purify the product by distillation or recrystallization.

-

- High yield.

- Simple setup.

-

- Use of toxic cyanide reagents requires careful handling and disposal.

Diazotization Followed by Cyanation

This method uses diazotization of an amine precursor followed by cyanation.

-

- Start with m-fluoroaniline as the precursor.

- Treat m-fluoroaniline with sodium nitrite (NaNO₂) and hydrochloric acid to form the diazonium salt.

- React the diazonium salt with copper(I) cyanide (CuCN) in water or an organic solvent to yield 3-fluorophenylacetonitrile.

-

- High specificity for the target product.

-

- Multi-step process requiring careful control of reaction conditions.

Nucleophilic Substitution

This approach involves nucleophilic substitution reactions on a halogenated benzyl compound.

-

- Use m-fluorobenzyl chloride or bromide as the starting material.

- React it with sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent like DMF or DMSO.

- Heat the reaction mixture under reflux until completion.

-

- Straightforward synthesis route.

-

- Potential side reactions leading to impurities.

Electrochemical Cyanation

Electrochemical methods can be employed for greener synthesis of nitriles.

-

- Utilize electrochemical cells with electrodes capable of oxidizing fluorotoluene derivatives in the presence of cyanide ions.

- Optimize conditions such as current density and electrolyte composition to maximize yield.

-

- Environmentally friendly process.

-

- Requires specialized equipment.

Comparative Analysis

| Method | Yield | Complexity | Environmental Impact | Key Reagents |

|---|---|---|---|---|

| Direct Cyanation | High | Moderate | High | NaCN/KCN |

| Diazotization + Cyanation | High | High | Moderate | NaNO₂, CuCN |

| Nucleophilic Substitution | Moderate | Low | High | m-Fluorobenzyl chloride |

| Electrochemical Cyanation | Moderate | High | Low | Cyanide ions |

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluorophenylacetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Reduction Reactions: The nitrile group can be reduced to an amine group.

Oxidation Reactions: The phenyl ring can undergo oxidation to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens and nucleophiles under appropriate conditions.

Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst are used.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Substitution Reactions: Various substituted phenylacetonitriles.

Reduction Reactions: 3-Fluorophenylmethylamine.

Oxidation Reactions: Fluorinated benzoic acids or other oxidized derivatives.

Applications De Recherche Scientifique

3-Fluorophenylacetonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals and agrochemicals.

Industry: It is used in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 3-Fluorophenylacetonitrile depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the nitrile group can form interactions with enzymes or receptors, influencing biological pathways. The fluorine atom can enhance the compound’s stability and bioavailability .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogues

Physical Properties

Key Observations :

- Positional Isomerism : The boiling point of 4-fluorophenylacetonitrile (119–120°C) is slightly higher than its meta isomer due to differences in molecular symmetry and dipole interactions .

- Substituent Effects : The trifluoromethyl group in 3-(trifluoromethyl)phenylacetonitrile increases molecular weight (185.15 g/mol) but reduces volatility compared to fluorine-substituted analogues .

Electronic Effects :

- This compound : The meta-fluorine exerts an electron-withdrawing inductive effect, activating the nitrile group for reactions such as nucleophilic additions or cyclizations .

- 4-Fluorophenylacetonitrile : Similar electronic effects but with altered regioselectivity in electrophilic substitutions due to para-substitution .

- 3-(Trifluoromethyl)phenylacetonitrile : The stronger electron-withdrawing -CF₃ group enhances electrophilicity, making it valuable in agrochemical and pharmaceutical intermediates .

Activité Biologique

3-Fluorophenylacetonitrile (CAS Number: 10036-43-8) is an organic compound characterized by its molecular formula C₈H₆FN and a molecular weight of approximately 135.14 g/mol. The presence of the fluorine atom on the phenyl ring significantly influences its chemical properties and biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

This compound is a white crystalline solid with a boiling point of 230°C. It can be synthesized through various methods, including:

- Sandmeyer Reaction : A method that involves the conversion of aryl amines to aryl halides.

- Nucleophilic Substitution Reactions : Utilizing reagents such as sodium azide or potassium thiocyanate under mild conditions.

The compound serves as a versatile building block in organic synthesis due to its reactive nitrile group and fluorophenyl moiety, allowing it to participate in various chemical reactions, including reductions and oxidations .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may act as an enzyme inhibitor and receptor ligand, showing potential against various bacterial strains.

- Anticancer Activity : Its unique electronic properties due to the fluorine substitution may enhance binding affinity to specific biological targets, making it a candidate for cancer therapies .

- Neurological Applications : Compounds with similar structures have been explored in the context of neurological disorders, indicating possible therapeutic effects.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to inhibition and subsequent therapeutic effects.

- Receptor Binding : Its structure allows for interaction with various receptors, potentially modulating signaling pathways critical in disease processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against Gram-positive bacteria, suggesting its potential use as an antibiotic agent .

- Cancer Therapeutics : Research focusing on fluorinated compounds has shown that modifications like those found in this compound can lead to enhanced anticancer properties. For instance, the compound has been evaluated for its ability to inhibit tumor growth in preclinical models.

- Neuropharmacology : Investigations into the neuropharmacological effects of similar compounds have revealed that they may influence neurotransmitter systems, providing insights into their potential use in treating neurological disorders .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 3-Fluorophenylacetonitrile relevant to its handling and reactivity in laboratory settings?

- Answer : Key properties include:

- Boiling Point : 113–114°C at 18 mmHg .

- Density : 1.163 g/mL at 25°C .

- Refractive Index : 1.502 (n20/D) .

- SMILES :

Fc1cccc(CC#N)c1. - InChI Key :

DEJPYROXSVVWIE-UHFFFAOYSA-N.

These properties inform solvent selection, reaction setup, and purification methods. The nitrile group enables nucleophilic additions, while the fluorine atom increases electron-withdrawing effects, enhancing stability in acidic/basic conditions .

Q. What are the recommended safety protocols for handling this compound in synthetic workflows?

- Answer :

- Hazard Classifications : Acute toxicity (oral, dermal) and skin irritation .

- Precautionary Measures : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation; monitor for symptoms like dizziness or skin irritation .

- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to mitigate cyanide release risks .

Q. How is this compound synthesized, and what analytical methods validate its purity?

- Answer :

- Synthesis : Typically via nucleophilic substitution of 3-fluorobenzyl bromide with cyanide ions under reflux in polar aprotic solvents (e.g., DMF) .

- Characterization :

- GC-MS : Verifies molecular ion peak at m/z 135 (C8H6FN+) .

- NMR : Distinct signals include δ 4.2 ppm (CH2CN) and δ 7.1–7.4 ppm (aromatic protons) .

- HPLC : Purity ≥98% confirmed using a C18 column with acetonitrile/water mobile phase .

Advanced Research Questions

Q. How does the fluorine substituent position in this compound influence its electronic effects and reactivity compared to 4-fluorinated analogs?

- Answer : The meta-fluorine (3-position) induces moderate electron-withdrawing effects via inductive withdrawal, lowering the electron density of the aromatic ring. This contrasts with para-fluorine (4-position), which exerts stronger resonance effects. For example:

- Nucleophilic Addition : this compound reacts 1.5× faster with Grignard reagents than 4-fluorophenylacetonitrile due to reduced steric hindrance and optimized electronic activation .

- Stability : The meta-substitution pattern reduces ring deactivation, enabling selective functionalization at the benzylic position .

Q. What strategies resolve contradictions in reported reaction yields when using this compound as a precursor in heterocyclic synthesis?

- Answer : Yield discrepancies often arise from:

- Solvent Effects : Polar solvents (e.g., DMSO) improve nitrile reactivity but may hydrolyze intermediates. Validate solvent choice via controlled kinetic studies .

- Catalyst Optimization : Pd/C or CuI catalysts enhance cross-coupling efficiency. For example, Suzuki-Miyaura couplings show 20% higher yields with Pd/C (0.5 mol%) versus CuI .

- Byproduct Analysis : Use LC-MS to detect side products (e.g., hydrolysis to 3-fluorophenylacetic acid) and adjust reaction pH to ≤7 .

Q. How can this compound be utilized in the retrosynthetic design of fluorinated pharmaceuticals?

- Answer :

- Case Study : Lemborexant (insomnia treatment) uses this compound as a key intermediate. Retrosynthetic steps:

Core Structure : Couple with cyclopropane diol via Mitsunobu reaction .

Functionalization : Introduce methyl groups via alkylation, leveraging the nitrile’s directing effects .

- Methodology : AI-driven synthesis planners (e.g., Reaxys) prioritize routes with >85% atom economy by minimizing protecting-group steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.